![molecular formula C14H20N4O2 B1485563 tert-butyl N-[1-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-5-yl]carbamate CAS No. 2097951-70-5](/img/structure/B1485563.png)

tert-butyl N-[1-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-5-yl]carbamate

説明

The compound contains a tert-butyl group, a carbamate group (N-CO-O), and a 1,2,3-benzotriazole group. The tert-butyl group is a bulky alkyl group, the carbamate group is a common protecting group in organic synthesis, and the 1,2,3-benzotriazole group is a heterocyclic compound that often participates in various chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the bulky tert-butyl group, the planar 1,2,3-benzotriazole group, and the carbamate group which can participate in hydrogen bonding .Chemical Reactions Analysis

The compound could potentially participate in a variety of reactions. The carbamate group is often used as a protecting group in organic synthesis and can be removed under certain conditions . The 1,2,3-benzotriazole group can participate in various reactions such as nucleophilic substitutions or palladium-catalyzed cross-coupling reactions.Physical and Chemical Properties Analysis

Based on the structure, we can predict that this compound is likely to be a solid under room temperature. The presence of the carbamate group suggests that it might have some solubility in polar solvents .科学的研究の応用

Synthesis and Structural Analysis

Carbamate derivatives are frequently synthesized and structurally characterized to understand their molecular interactions, crystal packing, and potential applications in further synthetic processes. For example, Das et al. (2016) synthesized two carbamate derivatives and analyzed their crystal structures to explore the interplay of hydrogen bonds in assembling molecules into three-dimensional architectures (Das et al., 2016). Such studies are fundamental in the design of new materials and the development of pharmaceuticals.

Material Science and Light Stabilizers

In the field of material science, carbazole and benzotriazole compounds, similar to the tert-butyl N-[1-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-5-yl]carbamate structure, have been used to synthesize bifunctional light stabilizers. These stabilizers exhibit both UV-absorbing and radical-trapping properties, beneficial for enhancing the durability of materials exposed to sunlight (Zuo Hong-liang, 2007).

Organic Electronics

Moreover, carbazole derivatives have shown promise in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs). Rybakiewicz et al. (2020) synthesized organic luminophores with carbazole units, demonstrating their potential as active components in OLEDs due to their efficient photoluminescence properties (Rybakiewicz et al., 2020).

Chemical Sensing

Compounds with tert-butyl and carbazole groups have been utilized in the construction of nanofibers for the detection of volatile acid vapors. These materials emit strong blue light and serve as fluorescent sensors, demonstrating the versatility of carbamate derivatives in sensor technology (Jiabao Sun et al., 2015).

作用機序

将来の方向性

The future directions for this compound would depend on its intended use. If it’s a novel compound, further studies could be conducted to explore its properties and potential applications. This could include testing its reactivity under various conditions, studying its physical and chemical properties, or exploring its potential uses in synthesis .

特性

IUPAC Name |

tert-butyl N-(1-prop-2-ynyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O2/c1-5-8-18-12-7-6-10(9-11(12)16-17-18)15-13(19)20-14(2,3)4/h1,10H,6-9H2,2-4H3,(H,15,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUARGUTWJYTYLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC2=C(C1)N=NN2CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

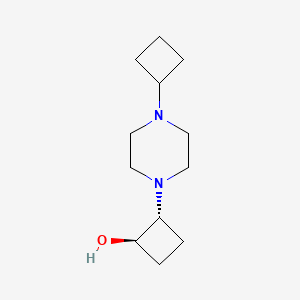

![2-{[trans-2-Hydroxycyclobutyl]amino}phenol](/img/structure/B1485481.png)

![trans-2-{[2-(2-Hydroxyethoxy)ethyl]amino}cyclobutan-1-ol](/img/structure/B1485483.png)

![trans-2-[(3-Methoxyphenyl)amino]cyclobutan-1-ol](/img/structure/B1485484.png)

![trans-2-[(5-Fluoro-2-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485485.png)

![5-{[trans-2-Hydroxycyclobutyl]amino}-2-methylphenol](/img/structure/B1485486.png)

![trans-2-[Benzyl(methyl)amino]cyclobutan-1-ol](/img/structure/B1485490.png)

![1-[trans-2-Hydroxycyclobutyl]piperidin-4-ol](/img/structure/B1485494.png)

![trans-2-{[2-(Thiophen-2-yl)ethyl]amino}cyclobutan-1-ol](/img/structure/B1485496.png)

![trans-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}cyclobutan-1-ol](/img/structure/B1485497.png)

![1-[(5-Fluoro-2-imino-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485500.png)

![1-{[(2,4-Dimethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485502.png)

![trans-2-[(5-Hydroxypentyl)amino]cyclobutan-1-ol](/img/structure/B1485503.png)